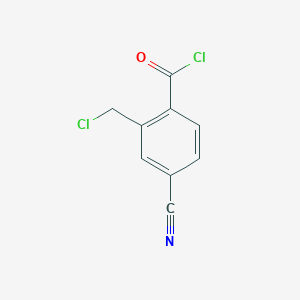

2-(Chloromethyl)-4-cyanobenzoyl chloride

Overview

Description

2-(Chloromethyl)-4-cyanobenzoyl chloride is a multifunctional aromatic compound featuring a chloromethyl (–CH₂Cl) group at the 2-position and a cyanobenzoyl (–C₆H₃(CN)COCl) moiety at the 4-position of its benzene ring. This structure imparts unique reactivity, making it valuable in synthesizing heterocyclic compounds, agrochemicals, and pharmaceuticals. The chloromethyl group acts as an electrophilic site for nucleophilic substitution, while the cyanobenzoyl moiety contributes to electron-withdrawing effects, influencing both stability and reactivity in organic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-cyanobenzoyl chloride typically involves the chloromethylation of 4-cyanobenzoyl chloride. This can be achieved through the reaction of 4-cyanobenzoyl chloride with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then reacts with the benzoyl chloride to form the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize yield and purity.

Chemical Reactions Analysis

Acylation Reactions

The acyl chloride group undergoes nucleophilic acyl substitution, forming derivatives critical for pharmaceutical and materials science applications.

Key Observations :

-

Reactions with amines (e.g., piperazine) proceed efficiently under mild conditions due to the high electrophilicity of the acyl chloride .

-

Steric hindrance from the chloromethyl group slightly reduces reaction rates compared to unsubstituted 4-cyanobenzoyl chloride .

Nucleophilic Substitution at Chloromethyl Group

The chloromethyl moiety participates in SN₂ reactions, enabling functionalization of the aromatic ring.

Mechanistic Insight :

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, accelerating substitution .

-

Competing hydrolysis of the acyl chloride necessitates anhydrous conditions .

Nitrile Group Transformations

The nitrile group undergoes reductions and hydrolyses, expanding utility in heterocycle synthesis.

Critical Notes :

-

Selective reduction of the nitrile without affecting the acyl chloride requires careful stoichiometric control of LiAlH₄ .

-

Acidic hydrolysis preserves the chloromethyl group but may degrade sensitive substrates .

Tandem Reaction Pathways

Sequential utilization of both functional groups enables complex molecular architectures.

Synthetic Advantages :

-

Orthogonal reactivity allows stepwise modifications without protective groups .

-

Tandem pathways are exploited in agrochemical intermediates (e.g., trifluoromethyl oxadiazoles) .

Stability and Side Reactions

-

Hydrolysis : Rapid degradation occurs in aqueous media, forming 2-(chloromethyl)-4-cyanobenzoic acid (half-life: 2h at pH 7) .

-

Polymerization : Elevated temperatures (>100°C) induce oligomerization via Friedel-Crafts alkylation.

-

Compatibility : Stable with weak nucleophiles (e.g., ethers) but reacts vigorously with Grignard reagents .

Scientific Research Applications

Synthetic Intermediate in Organic Chemistry

2-(Chloromethyl)-4-cyanobenzoyl chloride serves as a versatile intermediate in the synthesis of various organic compounds. Its structure allows for multiple functional group transformations, making it valuable in the preparation of more complex molecules.

- Reactivity : The presence of both a chloromethyl group and a cyano group enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. This property is particularly useful in constructing complex molecular architectures through stepwise reactions.

- Applications in Drug Development : It is utilized as a precursor for synthesizing bioactive compounds, including potential pharmaceuticals. For instance, derivatives of this compound have been explored for their activity against various pathogens, showcasing its importance in medicinal chemistry.

Case Studies and Research Findings

Several studies highlight the utility of this compound in synthesizing compounds with biological activity:

- Antimicrobial Agents : Research has demonstrated that derivatives synthesized from this compound exhibit antimicrobial properties. For example, modifications of 4-cyanobenzoyl chlorides have been shown to possess activity against Toxoplasma gondii and Plasmodium falciparum, indicating potential applications in treating parasitic infections .

- Phytopathogenic Control : The compound is also noted for its role in developing agents that combat phytopathogenic fungi. The ability to modify the chloromethyl and cyano groups allows for the design of compounds that can selectively target these pathogens while minimizing environmental impact .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to other related compounds:

| Compound Name | Structure Features | Main Applications | Notable Activities |

|---|---|---|---|

| This compound | Chloromethyl and cyano groups | Intermediate for pharmaceuticals | Antimicrobial, antifungal |

| 4-Cyanobenzoyl chloride | Cyano group only | Synthesis of benzamide derivatives | Antiparasitic |

| 4-Fluorobenzoyl chloride | Fluoro group instead of chloro | Drug development | Selective serotonin reuptake inhibitor |

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-cyanobenzoyl chloride involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules. The cyano group can also participate in reactions, such as reductions, to form amines, which can further react to form a variety of derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds:

4-Chlorobenzyl Chloride Structure: Benzene ring with a –CH₂Cl group at the 4-position. Key Differences: Lacks the cyanobenzoyl group, reducing electron-withdrawing effects and limiting its utility in acylative coupling reactions. X-ray Data: Planar geometry with Cl–C–C–Cl dihedral angles of 180°, consistent with steric minimalization .

2-(Chlorosulfanyl)benzoyl Chloride Structure: Benzene ring with –Cl and –SCl groups at adjacent positions. Key Differences: Sulfur substitution enhances electrophilicity but introduces instability under hydrolytic conditions compared to the cyanobenzoyl group .

2-(Chloromethyl)-1-methylbenzimidazole Structure: Benzimidazole core with a chloromethyl substituent. Key Differences: The heterocyclic nitrogen atoms increase basicity, altering reactivity in nucleophilic substitutions relative to the cyanobenzoyl chloride derivative .

Table 1: Structural and Physical Property Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|

| 2-(Chloromethyl)-4-cyanobenzoyl chloride | C₉H₅Cl₂NO | 234.06 | ~1.35* | –CH₂Cl, –C₆H₃(CN)COCl |

| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 1.26 | –CH₂Cl |

| 2-(Chlorosulfanyl)benzoyl chloride | C₇H₄Cl₂OS | 219.13 | ~1.45* | –Cl, –SCl |

| 2-(Chloromethyl)-1-methylbenzimidazole | C₉H₉ClN₂ | 180.63 | ~1.25* | –CH₂Cl, –N–CH₃ (heterocyclic) |

*Estimated based on molecular weight and substituent contributions.

Biological Activity

2-(Chloromethyl)-4-cyanobenzoyl chloride is an organic compound characterized by its chloromethyl and cyano functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for the development of therapeutic agents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloromethyl group enhances its electrophilic nature, allowing it to form covalent bonds with nucleophiles in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study assessing various benzoyl derivatives, it was found that certain derivatives showed promising activity against protozoan parasites such as Plasmodium falciparum and Trypanosoma cruzi .

| Compound | Target Organism | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1a | P. falciparum | <0.1 | 50 |

| 1b | T. cruzi | 0.5 | 20 |

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines, including mammalian primary cells. The IC50 values indicate the concentration at which the compound inhibits cell growth by 50%.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| L6 (rat myoblasts) | >100 | Doxorubicin |

| HeLa | 25 | Cisplatin |

These results suggest that while the compound exhibits some cytotoxicity, it appears selective against certain cancer cell lines compared to normal cells.

Case Study 1: Anti-Parasitic Activity

A study published in 2012 explored the structure-activity relationships (SAR) of several benzoyl derivatives, including those related to this compound. The researchers found that modifications to the benzoyl ring significantly influenced anti-parasitic activity against Toxoplasma gondii and Leishmania donovani. Compounds with electron-withdrawing groups showed enhanced potency .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of human neutrophil elastase (HNE), a key enzyme involved in inflammation and tumor invasion. The study evaluated a series of N-benzoylindazole derivatives, revealing that structural modifications similar to those in this compound could lead to significant inhibition of HNE activity .

Q & A

Q. Basic: What are the recommended synthetic routes for 2-(Chloromethyl)-4-cyanobenzoyl chloride, and how do reaction conditions influence yield?

Methodological Answer:

A common approach involves reacting the precursor carboxylic acid (e.g., 2-(chloromethyl)-4-cyanobenzoic acid) with thionyl chloride (SOCl₂) in an anhydrous solvent like benzene or dichloromethane. Catalytic dimethylformamide (DMF) may accelerate the reaction by stabilizing intermediates. Key parameters include:

- Temperature: Reflux (~80°C) for 4–6 hours to ensure complete conversion.

- Solvent Choice: Benzene offers high reactivity but poses toxicity risks; alternatives like dichloromethane require longer reaction times .

- Work-up: Distillation under reduced pressure removes excess SOCl₂. Purity can be verified via thin-layer chromatography (TLC) or GC-MS.

Safety Note: Use fume hoods and impervious gloves due to SOCl₂’s corrosive nature .

Q. Basic: How can spectroscopic techniques differentiate this compound from structurally similar acyl chlorides?

Methodological Answer:

- ¹H NMR: The chloromethyl group (–CH₂Cl) appears as a singlet at δ ~4.6 ppm, while the aromatic protons split into distinct patterns due to the electron-withdrawing cyano (–CN) group.

- IR Spectroscopy: Strong C=O stretch at ~1770 cm⁻¹ (acyl chloride), and –CN stretch at ~2240 cm⁻¹.

- Mass Spectrometry (MS): Molecular ion peak at m/z 189 (C₈H₆Cl₂NO⁺) with fragmentation patterns reflecting Cl and CN loss .

Q. Basic: What are critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, sealed goggles, and lab coats. Avoid skin contact due to potential hydrolysis to corrosive HCl.

- Ventilation: Perform reactions in fume hoods to mitigate inhalation risks.

- Storage: Keep in airtight, dark glass containers under inert gas (argon/nitrogen) to prevent moisture-induced degradation .

Q. Advanced: How do the chloromethyl and cyano groups influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

- Chloromethyl Group (–CH₂Cl): Acts as a leaving group in SN2 reactions, enabling functionalization (e.g., alkylation of amines or alcohols).

- Cyano Group (–CN): Electron-withdrawing effect activates the acyl chloride toward nucleophilic attack but may sterically hinder bulkier nucleophiles.

Experimental Design: Compare reaction rates with benzoyl chloride derivatives lacking –CN using kinetic studies (e.g., monitoring by ¹H NMR or conductivity) .

Q. Advanced: How does the compound’s stability vary under aqueous vs. anhydrous conditions, and how can decomposition pathways be minimized?

Methodological Answer:

- Hydrolysis: Rapid degradation in water yields 2-(chloromethyl)-4-cyanobenzoic acid and HCl. Kinetic studies show pseudo-first-order dependence on [H₂O].

- Mitigation Strategies: Use anhydrous solvents (e.g., THF, DCM) and molecular sieves. For long-term storage, maintain inert atmospheres and low temperatures (−20°C) .

Q. Advanced: How should researchers address contradictions in reported synthetic methods (e.g., solvent toxicity vs. efficiency)?

Methodological Answer:

- Case Study: Benzene (high efficiency ) vs. toluene (lower toxicity but reduced reactivity). Validate alternatives via comparative yield analysis and green chemistry metrics (e.g., E-factor).

- Resolution: Optimize solvent mixtures (e.g., toluene with DMF as a catalyst) to balance safety and reactivity. Purity assessments (HPLC) ensure no side-product formation .

Properties

IUPAC Name |

2-(chloromethyl)-4-cyanobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-4-7-3-6(5-12)1-2-8(7)9(11)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVPVOVXBNWPLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CCl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463010 | |

| Record name | 2-(chloromethyl)-4-cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445312-07-2 | |

| Record name | 2-(chloromethyl)-4-cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.